![molecular formula C27H33NO2 B12612505 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol CAS No. 649749-92-8](/img/structure/B12612505.png)
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol is an organic compound that belongs to the class of alkylated phenols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutylene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve elevated temperatures around 70°C to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow systems to ensure efficient production. The reaction mixture is often subjected to distillation to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols .
Applications De Recherche Scientifique
2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of other compounds.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized as a stabilizer in fuels, lubricants, and polymers to enhance their longevity and performance
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can easily donate hydrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Similar in structure but lacks the phenoxyanilino moiety.
2,6-Di-tert-butylphenol: Another alkylated phenol with two tert-butyl groups but different substitution patterns.
Butylated hydroxytoluene (BHT): A well-known antioxidant with a similar tert-butyl group arrangement.
Propriétés
Numéro CAS |
649749-92-8 |
|---|---|
Formule moléculaire |
C27H33NO2 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[(2-phenoxyanilino)methyl]phenol |
InChI |
InChI=1S/C27H33NO2/c1-26(2,3)20-16-19(25(29)22(17-20)27(4,5)6)18-28-23-14-10-11-15-24(23)30-21-12-8-7-9-13-21/h7-17,28-29H,18H2,1-6H3 |
Clé InChI |
CMSBBFJIOTVPIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CNC2=CC=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


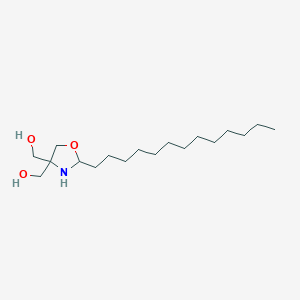
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
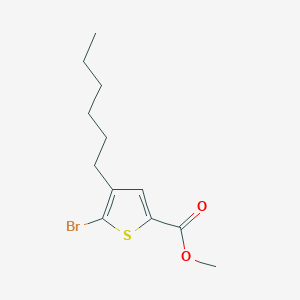

silane](/img/structure/B12612460.png)
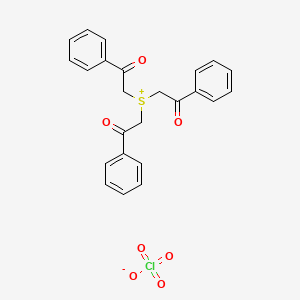
phosphane](/img/structure/B12612479.png)
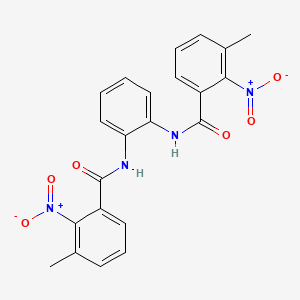
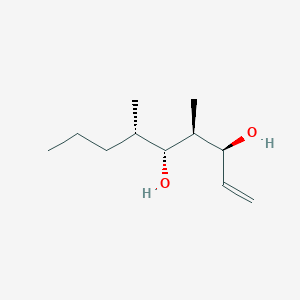
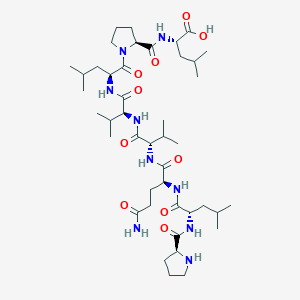
![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
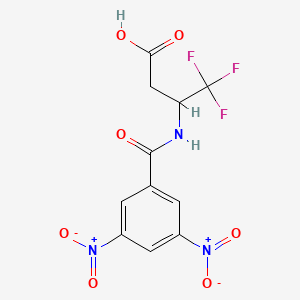
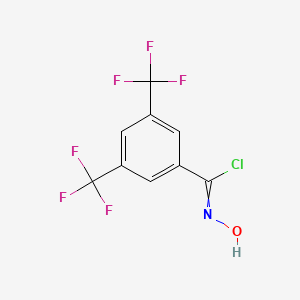
![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
